rac 5-Carboxy Desisopropyl Tolterodine

Overview

Description

CP-336156, also known as lasofoxifene, is a potent, nonsteroidal, tissue-selective estrogen receptor modulator. It has been developed for the prevention and treatment of postmenopausal osteoporosis and breast cancer. CP-336156 exhibits bone-sparing and cardioprotective effects similar to estrogen but without the associated risks of uterine cancer .

Mechanism of Action

Target of Action

Rac 5-Carboxy Desisopropyl Tolterodine primarily targets the potassium channels in heart cells . These channels play a crucial role in maintaining the electrical activity of the heart, which is essential for normal heart rhythm and function.

Mode of Action

This compound acts as a proarrhythmic drug . It inhibits the potassium channels in heart cells, thereby affecting the electrical activity within these cells . This inhibition has been shown to block the action potentials of cardiac cells in a patch-clamp technique .

Biochemical Pathways

cardiac electrical conduction system . By inhibiting potassium channels, it may disrupt the normal flow of potassium ions, which can alter the action potentials of cardiac cells and potentially lead to arrhythmias .

Result of Action

The primary result of this compound’s action is the inhibition of action potentials in cardiac cells . This can lead to changes in heart rhythm, potentially resulting in arrhythmias. The specific molecular and cellular effects can vary depending on several factors, including the dose and duration of exposure .

Preparation Methods

The synthesis of CP-336156 involves several key steps:

Condensation Reaction: 6-methoxy-1-tetralone is condensed with 1-[2-(4-bromophenoxy)ethyl]pyrrolidine using cerium chloride and butyllithium in tetrahydrofuran to form an intermediate.

Bromination: The intermediate is brominated with pyridinium bromide perbromide in tetrahydrofuran.

Coupling Reaction: The brominated intermediate is coupled with phenylboronic acid using tetrakis(triphenylphosphonium)palladium and sodium carbonate in tetrahydrofuran to form nafoxidene.

Reduction: Nafoxidene is reduced with hydrogen over palladium on carbon in ethanol/methanol.

Demethylation: The product is demethylated using boron tribromide in dichloromethane or 48% hydrobromic acid in hot acetic acid.

Optical Resolution: The final product is obtained through optical resolution by chromatography or crystallization with D-tartaric acid.

Chemical Reactions Analysis

CP-336156 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions, particularly involving its aromatic rings. Common reagents used in these reactions include hydrogen, palladium on carbon, boron tribromide, and phenylboronic acid.

Scientific Research Applications

CP-336156 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying selective estrogen receptor modulators.

Biology: It helps in understanding the role of estrogen receptors in various biological processes.

Medicine: CP-336156 is investigated for its potential in treating postmenopausal osteoporosis, breast cancer, and vaginal atrophy.

Industry: It is used in the development of new pharmaceuticals targeting estrogen receptors

Comparison with Similar Compounds

CP-336156 is compared with other selective estrogen receptor modulators such as raloxifene and tamoxifen. While all these compounds target estrogen receptors, CP-336156 is unique in its high affinity and selectivity for estrogen receptor alpha and estrogen receptor beta, as well as its minimal uterine and breast tissue proliferative effects. Similar compounds include:

Raloxifene: Used for the prevention and treatment of osteoporosis and breast cancer.

Tamoxifen: Primarily used for the treatment of breast cancer.

Properties

IUPAC Name |

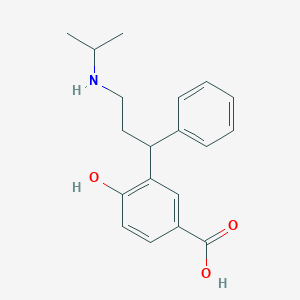

4-hydroxy-3-[1-phenyl-3-(propan-2-ylamino)propyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-13(2)20-11-10-16(14-6-4-3-5-7-14)17-12-15(19(22)23)8-9-18(17)21/h3-9,12-13,16,20-21H,10-11H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKJBTVDQUGPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439391 | |

| Record name | 4-Hydroxy-3-{1-phenyl-3-[(propan-2-yl)amino]propyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214601-13-5 | |

| Record name | 4-Hydroxy-3-{1-phenyl-3-[(propan-2-yl)amino]propyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide](/img/structure/B23545.png)